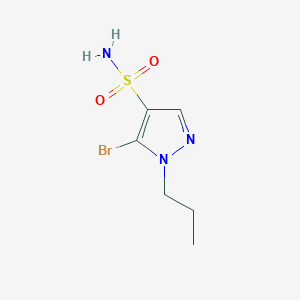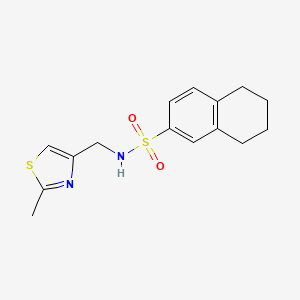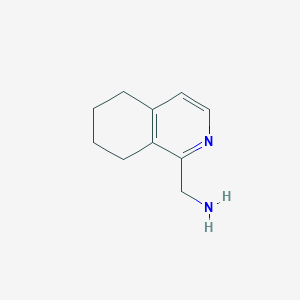
(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine” is a derivative of isoquinoline. It has a molecular formula of C10H14N2 and a molecular weight of 162.23 .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been described in the literature . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydroisoquinoline ring attached to a methanamine group .Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 219.9±9.0 °C at 760 mmHg, and a flash point of 100.0±0.0 °C . It has a molar refractivity of 41.1±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 129.5±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Applications
Design and Synthesis of Antimicrobial Agents : A study by Thomas, Adhikari, and Shetty (2010) focused on synthesizing a new series of quinoline derivatives carrying the 1,2,3-triazole moiety, showing moderate to very good antibacterial and antifungal activities. These derivatives were synthesized starting from 4-methoxyaniline, indicating a potential application in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Development of Catalytic Agents : Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and its N-heterocyclic ruthenium(II) complexes, which showed excellent conversions in transfer hydrogenation reactions. This suggests the compound's utility in catalyzing chemical reactions with high efficiency (Karabuğa et al., 2015).
Medicinal Chemistry and Drug Design
Anticancer Research : Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring, introducing groups with various electronic, steric, and lipophilic properties to explore their potential as anticancer agents. The study highlighted the biologically active nature of tetrahydroisoquinoline derivatives in pharmacology, especially concerning antitumor activities (Redda, Gangapuram, & Ardley, 2010).
Neuroprotective Effects : Kotake et al. (2005) researched the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a compound related to tetrahydroisoquinolines) on cultured rat mesencephalic neurons against various neurotoxins. The study found that this compound exerted a protective action, particularly in dopaminergic neurons, suggesting its potential use in developing treatments for neurological disorders like Parkinson's disease (Kotake et al., 2005).
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-1-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h5-6H,1-4,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDWMQHBMJGFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
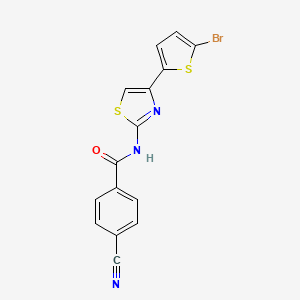
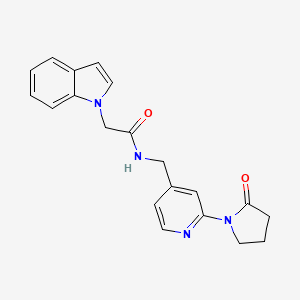

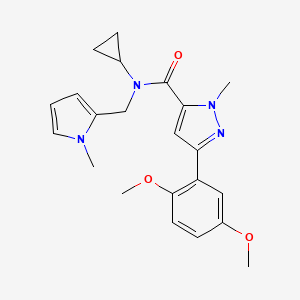
![1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2593494.png)
![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)
![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)
![5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide](/img/structure/B2593503.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2593504.png)
![4-(4-Benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2593505.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)

